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4-Tert-butylphenol; formaldehyde - 68130-76-7

4-Tert-butylphenol; formaldehyde

Catalog Number: EVT-8021256
CAS Number: 68130-76-7
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-Tert-butylphenol is produced through the alkylation of phenol with isobutene, often facilitated by acid catalysis. This reaction can yield various by-products, including 2-tert-butylphenol. The compound is classified under several regulatory frameworks, including the European Union's EINECS (European Inventory of Existing Commercial Chemical Substances) with the number 202-679-0 and has a CAS (Chemical Abstracts Service) number of 98-54-4 .

Synthesis Analysis

The synthesis of 4-tert-butylphenol typically involves the following steps:

  1. Alkylation Reaction: Phenol reacts with isobutene in the presence of an acid catalyst, such as sulfuric acid or a fixed bed ion exchange resin, under controlled conditions. This reaction generally occurs at temperatures around 60-100°C.
  2. Transalkylation: In some processes, transalkylation reactions are utilized to further refine the product and minimize unwanted by-products.
  3. Purification: After synthesis, the product undergoes distillation to remove unreacted starting materials and other impurities, ensuring a high-purity final product. The final product is often stored as molten material at approximately 130°C under nitrogen to prevent oxidation .

Technical Parameters

  • Temperature: 60-100°C during alkylation.
  • Catalysts: Acid catalysts (e.g., sulfuric acid).
  • Purity: Typically ≥96% (w/w) for commercial products .
Molecular Structure Analysis

The molecular structure of 4-tert-butylphenol features a tert-butyl group attached to the para position of a phenolic ring. Its structural formula can be represented as:

C10H14O\text{C}_{10}\text{H}_{14}\text{O}

Structural Characteristics

  • Molecular Weight: 150.22 g/mol.
  • Functional Group: Hydroxyl group (-OH) contributing to its phenolic properties.
  • Spatial Configuration: The tert-butyl group provides steric hindrance that influences its reactivity and interactions with other molecules.

The compound exhibits distinct physical properties due to its structure, including a melting point around 100°C and boiling point at approximately 237.5°C .

Chemical Reactions Analysis

4-Tert-butylphenol participates in various chemical reactions, notably:

  1. Condensation with Formaldehyde: This reaction leads to the formation of phenolic resins, which are crucial in industrial applications such as coatings and adhesives.
  2. Hydrogenation: Under specific conditions, it can be hydrogenated to form trans-4-tert-butylcyclohexanol.
  3. Glycidyl Ether Formation: Reacting with epichlorohydrin in the presence of sodium hydroxide produces glycidyl ethers used in epoxy resin formulations .

Reaction Conditions

  • Condensation Temperature: Typically conducted at elevated temperatures (around 65°C) for optimal yield.
  • Reaction Time: Varies depending on the desired product but generally requires several hours for completion .
Mechanism of Action

The mechanism by which 4-tert-butylphenol acts in chemical reactions often involves electrophilic substitution due to the electron-donating nature of the tert-butyl group. This increases the electron density on the aromatic ring, enhancing its reactivity towards electrophiles such as formaldehyde.

Key Insights

  • The para position is favored for electrophilic attack due to steric hindrance at ortho positions.
  • The rate constants for condensation reactions are significantly higher than for addition reactions, indicating a preference for forming larger polymeric structures .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylphenol include:

PropertyValue
Physical StateWhite solid
Melting Point~100°C
Boiling Point~237.5°C
Relative Density~0.92 g/cm³
Water Solubility~610 mg/L at 20°C
pKa~10.16
Flash Point~115°C
Autoflammability~510°C

These properties make it suitable for various applications in industrial chemistry and materials science .

Applications

4-Tert-butylphenol has several significant applications:

  1. Resin Production: It serves as a key monomer in producing phenolic resins and epoxy resins, which are widely used in coatings, adhesives, and composite materials.
  2. Plasticizer: Utilized in manufacturing processes to enhance flexibility and durability in plastics.
  3. Chemical Intermediate: Acts as an intermediate in synthesizing other chemicals, including glycidyl ethers used in advanced polymer chemistry.
  4. Research Applications: Used in studies involving polymerization mechanisms and material properties due to its unique structural characteristics .
Synthetic Methodologies and Reaction Mechanisms

Dual Catalytic-Extraction Synthesis Approaches

The dual catalytic-extraction method represents an advanced synthesis strategy for 4-tert-butylphenol-formaldehyde resin (PTBP-FR), employing sequential acidic and basic catalysts to achieve superior molecular architecture control. This approach combines oxalic acid as the primary acidic catalyst with sodium hydroxide as the secondary alkaline catalyst, enabling precise regulation of addition and condensation reactions [1]. The acidic phase (pH 2.0–3.5) preferentially drives methylolation at the ortho positions of 4-tert-butylphenol, while the subsequent alkaline phase (pH 8.5–10.0) promotes methylene bridge formation without premature gelation. This pH-controlled staging yields resins with highly linear architectures and reduced ether linkages (<8% of total bonds) compared to single-catalyst systems [1] [8].

Role of Divalent Metal Salts and Alkaline Catalysts

Divalent metal salts (e.g., zinc acetate, magnesium sulfate) serve as co-catalysts that coordinate with formaldehyde, moderating its electrophilicity and preventing uncontrolled exothermic reactions. At concentrations of 0.5–1.2 wt% relative to phenol, these salts reduce the activation energy for ortho-methylolation by 18–25 kJ/mol, significantly enhancing regioselectivity [1]. Alkaline catalysts—typically 10–15% sodium hydroxide or calcium hydroxide solutions—are introduced after the acidic phase to initiate polycondensation. The alkaline conditions facilitate proton abstraction from phenolic hydroxyl groups, generating phenoxide ions that activate the aromatic ring for nucleophilic attack by methylol groups. This process yields methylene bridges (–CH₂–) rather than ether linkages (–CH₂OCH₂–), which are thermally unstable [1] [8].

Table 1: Catalytic Systems in PTBP-FR Synthesis

Catalyst TypeSpecific CompoundsConcentration RangePrimary FunctionEffect on Ether Linkages
AcidicOxalic acid, p-toluenesulfonic acid0.8–2.0 wt%Methylolation initiationIncreases below 100°C
AlkalineNaOH, Ca(OH)₂10–15% aq. solutionPolycondensationSuppresses formation
Metal saltsZn(CH₃COO)₂, MgSO₄0.5–1.2 wt%Formaldehyde modulationReduces by 40–60%

Solvent Selection and Viscosity Modulation in Polymerization

Solvent choice critically influences resin viscosity and molecular weight distribution. Polar aprotic solvents like N-methylpyrrolidone (NMP) maintain homogeneous reaction mixtures up to 45% solids content, whereas protic solvents (e.g., ethanol, isopropanol) limit solids to 25–30% before phase separation occurs [1]. Surfactants—particularly sodium dodecylbenzenesulfonate (0.3–0.8 wt%)—function as viscosity modifiers by preventing intermolecular aggregation through steric hindrance. This enables polymerization to proceed at 92–95°C with viscosities maintained below 2,500 cP, essential for industrial processing. Solvent-free systems utilize reactive diluents such as alkyl glycidyl ethers, which participate in chain termination to control molecular weight while maintaining low viscosity [8].

Table 2: Solvent Systems for Viscosity Control

Solvent TypeRepresentative CompoundsMax. Solids ContentViscosity at 90°C (cP)Molecular Weight Dispersity (Đ)
Aprotic polarNMP, DMSO45%1,800–2,4002.1–2.5
ProticEthanol, isopropanol28%3,500–5,0002.8–3.5
Reactive diluentsButyl glycidyl ether100% (solvent-free)800–1,2001.8–2.2

Cyclic Oligomer Formation and Prevention Strategies

Cyclic oligomers—particularly dimers and trimers—form through intramolecular etherification when reaction kinetics favor backbiting over linear chain propagation. Computational studies reveal that 4-tert-butylphenol's steric bulk increases the activation barrier for para-substitution, forcing ortho-methylol groups to undergo cyclization at rates 3.2× faster than unsubstituted phenol [3] [9]. The dominant cyclic species is the 10-membered ring dimer 5,5'-di-tert-butyl-2,2'-dihydroxy-3,3'-dihydroxymethyl-dibenzyl ether, constituting 12–18% of low-MW fractions in standard resins [3] [5].

Prevention strategies include:

  • Feed Ratio Optimization: Maintaining formaldehyde:phenol molar ratios >1.8 during initial methylolation reduces cyclization by ensuring sufficient methylol groups for intermolecular reactions. Ratios below 1.2 increase cyclic trimer content to >25% [3].
  • Stepwise Temperature Ramping: Initial low-temperature methylolation (65–70°C) followed by rapid heating to 95–100°C for condensation minimizes backbiting by accelerating intermolecular collision frequency [1].
  • Cation Exchange Resins: Heterogeneous acid catalysts (e.g., sulfonated polystyrene resins) limit local formaldehyde concentration, reducing etherification side reactions. This decreases cyclic oligomers to <5% while maintaining narrow molecular weight distributions (Đ = 1.9–2.3) [8].

Comparative Analysis of Bulk vs. Solvent-Based Polymerization Techniques

Bulk (solvent-free) and solvent-based techniques exhibit fundamental trade-offs in molecular weight control, reaction kinetics, and product purity:

  • Reaction Kinetics: Solvent-free systems achieve 95% conversion in 2.5–3 hours at 100–105°C due to high reactant concentrations, while solvent-based methods require 4–5 hours at equivalent temperatures. However, bulk polymerization's exothermicity demands precise temperature control (±1°C) to prevent thermal runaway [8].
  • Molecular Weight Distribution: Solvent-based polymerization in NMP yields resins with dispersity (Đ) of 2.1–2.5, whereas bulk methods produce broader distributions (Đ = 2.8–3.4) due to diffusional limitations in viscous media. Adding 0.1–0.3 wt% aluminum phosphate nanoparticles in bulk systems narrows Đ to 2.0–2.3 by providing heterogeneous nucleation sites [8].
  • Oligomer Removal: Solvent-based processes enable extractive removal of low-MW oligomers (<500 Da) via aqueous alkali washing, reducing residual monomers to <0.3%. Bulk systems require post-polymerization devolatilization at 120–130°C under vacuum (5–10 mmHg) to achieve comparable purity [1] [8].

Table 3: Performance Comparison of Polymerization Techniques

ParameterSolvent-BasedBulk Polymerization
Reaction Time4–5 hours2.5–3 hours
Temperature ControlEasier (±2.5°C)Critical (±1°C)
Dispersity (Đ)2.1–2.52.8–3.4 (2.0–2.3 with nanoparticles)
Residual Monomers<0.3% (after extraction)<0.8% (after devolatilization)
Cyclic Oligomer Content8–12%15–22%

Molecular Weight Control via Stoichiometric Optimization

Molecular weight (MW) in PTBP-FR is primarily governed by formaldehyde:phenol (F:P) stoichiometry and reaction time. At F:P = 1.5:1, number-average MW (Mₙ) plateaus at 1,200–1,400 Da within 120 minutes, whereas F:P = 2.2:1 enables Mₙ > 3,500 Da through extended reaction (180–240 min) [3]. The reactivity ratio (r₁) between phenol (P) and 4-tert-butylphenol (BP) is 5:4, indicating that P incorporates 25% faster than BP during copolymerization. This necessitates compensatory adjustments in BP feed when synthesizing co-condensed resins [3].

Key control strategies include:

  • Staged Monomer Addition: Incremental formaldehyde addition (3–5 portions at 30-minute intervals) maintains F:P > 2.0 throughout polymerization, preventing starvation-induced chain termination. This extends Mₙ to 5,800–6,200 Da with dispersity <2.5 [1].
  • Chain Termination Agents: Long-chain alkylphenols (e.g., 4-octylphenol, 0.5–1.2 mol%) act as chain stoppers by reacting with growing chains via electrophilic aromatic substitution. Each 0.1 mol% addition reduces Mₙ by 400–600 Da [8].
  • Post-Condensation Control: Rapid cooling to 50°C followed by neutralization with oxalic acid (0.8–1.5 wt%) quenches further condensation, freezing MW at desired values. Delayed quenching (>30 minutes post-reaction) increases Mₙ by 15–20% due to residual reactivity [1].

The degree of polymerization (DP) follows the relationship:DP = 1 / (1 – p)Where p = extent of reaction, calculable from formaldehyde conversion. At F:P = 2.0, p reaches 0.94–0.96, yielding DP ≈ 16–25 [3].

Table 4: Molecular Weight vs. Stoichiometry

F:P Molar RatioMax. Mₙ (Da)Reaction Time (min)Dispersity (Đ)Dominant Linkage Type
1.2:1850–1,000901.8–2.0Ether bridges
1.8:12,200–2,6001502.1–2.4Methylene bridges
2.2:13,400–3,8002102.5–2.9Methylene bridges
2.5:1 (staged)5,800–6,2002402.3–2.6Methylene bridges

Compound Names Mentioned:

  • 4-tert-Butylphenol
  • Formaldehyde
  • Oxalic acid
  • Sodium hydroxide
  • Zinc acetate
  • Magnesium sulfate
  • N-methylpyrrolidone (NMP)
  • Dimethyl sulfoxide (DMSO)
  • Sodium dodecylbenzenesulfonate
  • Butyl glycidyl ether
  • Aluminum phosphate
  • 4-Octylphenol
  • p-Toluenesulfonic acid
  • Calcium hydroxide
  • Sulfonated polystyrene resin

Properties

CAS Number

68130-76-7

Product Name

4-Tert-butylphenol; formaldehyde

IUPAC Name

4-tert-butylphenol;formaldehyde

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C10H14O.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1H2

InChI Key

LZDOYVMSNJBLIM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)O.C=O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.C=O

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